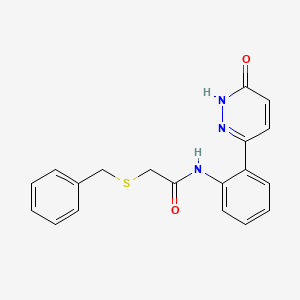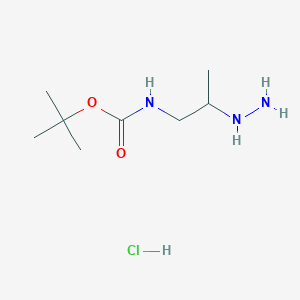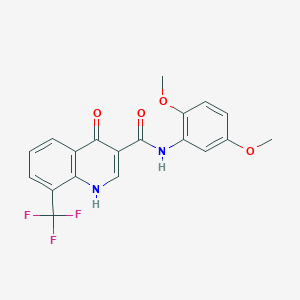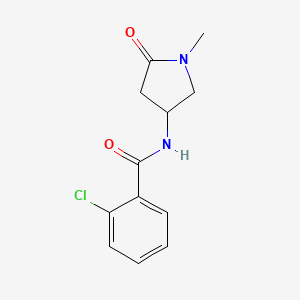
N-(cyanomethyl)-N-methyloxolane-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-N-methyloxolane-3-carboxamide is a chemical compound that belongs to the class of oxolane carboxamides. This compound is characterized by the presence of a cyanomethyl group and a methyloxolane ring, which contribute to its unique chemical properties. It is used in various scientific research applications due to its reactivity and potential biological activities.
Wirkmechanismus
Target of Action
N-(cyanomethyl)-N-methyloxolane-3-carboxamide, also known as NCI, is characterized as an effective inducer of Systemic Acquired Resistance (SAR) in plant species . SAR is a potent innate immunity system in plants that is effective against a broad range of pathogens .
Mode of Action
This compound interacts with its targets by inducing a broad range of disease resistance in plants and more specifically, PR gene expression . It is suggested that this compound induces SAR by triggering signaling at the same level as or downstream of salicylic acid (SA) accumulation .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in the SAR mechanism in plants. The compound induces SAR marker gene expression without SA accumulation in plants . This suggests that this compound activates SAR independently from ethylene and jasmonic acid, by stimulating the site between SA and NPR1 .
Pharmacokinetics
It’s worth noting that the compound is applied to the soil to induce disease resistance in plants , suggesting that it may be absorbed and distributed through the plant’s vascular system.
Result of Action
The result of this compound’s action is the induction of a broad range of disease resistance in plants, including tobacco and rice . More specifically, it induces the expression of PR genes, which are markers of SAR .
Action Environment
The action of this compound is influenced by the environment in which it is applied. As a soil drench application, the compound’s action, efficacy, and stability may be influenced by factors such as soil composition, moisture levels, and the presence of other organisms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(cyanomethyl)-N-methyloxolane-3-carboxamide can be achieved through several methods. One common approach involves the reaction of oxolane-3-carboxylic acid with cyanomethylamine under specific conditions. The reaction typically requires a catalyst and is carried out in an organic solvent at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. This method allows for better control over reaction conditions and yields higher quantities of the compound. The process involves the same basic reaction as in laboratory synthesis but is optimized for efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(cyanomethyl)-N-methyloxolane-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxolane-3-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the cyanomethyl group to an amine group.
Substitution: The cyanomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include oxolane-3-carboxylic acid derivatives, amine-substituted oxolane compounds, and various substituted oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
N-(cyanomethyl)-N-methyloxolane-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(cyanomethyl)-N-methylpyrrolidine-3-carboxamide
- N-(cyanomethyl)-N-methylpiperidine-3-carboxamide
- N-(cyanomethyl)-N-methylmorpholine-3-carboxamide
Uniqueness
N-(cyanomethyl)-N-methyloxolane-3-carboxamide is unique due to the presence of the oxolane ring, which imparts distinct chemical properties compared to other similar compounds
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-N-methyloxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-10(4-3-9)8(11)7-2-5-12-6-7/h7H,2,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JITRYXJHSKQSEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1CCOC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-Ethoxyphenyl)-3-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2962660.png)
![[1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2962661.png)



![N-(4-chlorobenzo[d]thiazol-7-yl)-3-(isopropylsulfonyl)benzamide](/img/structure/B2962667.png)

![1-[(4-methyl-3-nitrophenyl)sulfonyl]pyrrolidine](/img/structure/B2962669.png)
![ethyl 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-3-(methylcarbamoyl)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2962672.png)

![2-[4-[(4-Fluorosulfonyloxyphenyl)methylamino]phenyl]triazole](/img/structure/B2962675.png)

![5-Chloro-1-methyl-1H-imidazo[4,5-b]pyridin-2(3H)-one](/img/structure/B2962678.png)
![3-(4-{[5-(Oxan-4-yl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-6-phenylpyridazine](/img/structure/B2962681.png)
